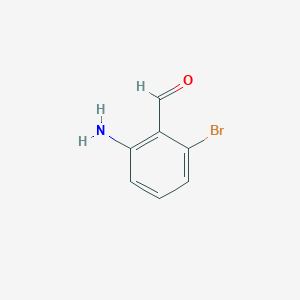

2-Amino-6-bromobenzaldehyde

Overview

Description

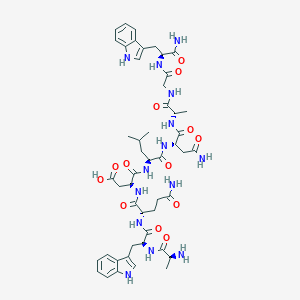

2-Amino-6-bromobenzaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of an amino group and a bromine atom on a benzaldehyde framework. This compound is not directly discussed in the provided papers, but its analogs, such as 2-aminobenzaldehydes, are frequently used in synthetic organic chemistry to construct complex molecules due to their reactive aldehyde group and the ortho-positioned amino functionality .

Synthesis Analysis

The synthesis of related compounds, such as 2-Amino-3,5-dibromobenzaldehyde, has been reported through different methodologies. One approach involves the bromination of methyl-o-amino benzoate followed by conversion to 2-amino-3,5-dibromobenzoylhydrazide and subsequent oxidation to yield the desired product . Another method starts with o-nitrobenzaldehyde, which is reduced to o-amino benzaldehyde and then brominated to achieve the target compound . These methods highlight the versatility of brominated aminobenzaldehydes in synthetic chemistry and provide insights into potential synthetic routes for 2-Amino-6-bromobenzaldehyde.

Molecular Structure Analysis

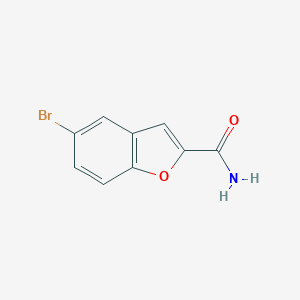

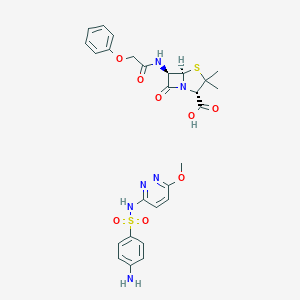

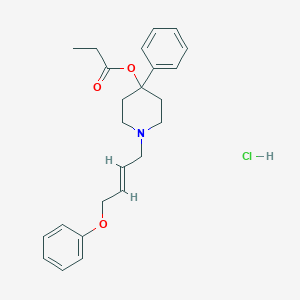

The molecular structure of 2-Amino-6-bromobenzaldehyde would consist of a benzene ring with an aldehyde group at the first position, an amino group at the second position, and a bromine atom at the sixth position. This arrangement allows for various chemical transformations due to the reactivity of both the aldehyde and amino groups. The presence of the bromine atom further enhances the compound's utility in cross-coupling reactions .

Chemical Reactions Analysis

2-Aminobenzaldehydes, similar to 2-Amino-6-bromobenzaldehyde, participate in a range of chemical reactions. For instance, they can undergo cascade reactions with primary amines catalyzed by scandium pentafluorobenzoate to form polycyclic ring-fused aminals . They can also react with α-bromoketones under basic conditions to synthesize indoles . These reactions demonstrate the reactivity of the amino and aldehyde functional groups, which can be extrapolated to the chemical behavior of 2-Amino-6-bromobenzaldehyde.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Amino-6-bromobenzaldehyde are not directly reported in the provided papers, we can infer that the compound would exhibit properties typical of aromatic aldehydes with electron-donating and electron-withdrawing substituents. The amino group would increase the electron density on the benzene ring, while the bromine atom would withdraw electron density due to its electronegativity. These opposing effects could influence the compound's reactivity and physical properties such as melting point, boiling point, and solubility .

Scientific Research Applications

Synthesis of Novel Chelating Ligands

2-Amino-6-bromobenzaldehyde has been utilized in the synthesis of novel chelating ligands. It has been involved in the Friedländer condensation with various ketones to afford bidentate and tridentate 6-bromoquinoline derivatives, which have significant potential in forming biquinolines or alkynyl derivatives. These compounds show promising optical properties with high emission quantum yields (Hu, Zhang, & Thummel, 2003).

Development of New Synthetic Methods

2-Amino-6-bromobenzaldehyde has been central in developing new synthetic methods. It has been a key component in the synthesis of various compounds like 2-amino-3,5-dibromobenzaldehyde, demonstrating a high yield and efficient process (Xue, 2007).

Formation of Isoindolin-1-ones

The compound has been used in the carbonylative cyclization of primary amines, leading to the formation of isoindolin-1-ones. This process, involving palladium catalysis, demonstrates the versatility of 2-amino-6-bromobenzaldehyde in organic synthesis (Cho et al., 2009).

Synthesis of Bisanhydro Trimer Hydrate

In another application, 2-amino-6-bromobenzaldehyde undergoes self-condensation to form a polycyclic bisanhydro trimer hydrate. This process highlights its capacity to form complex molecular structures and contributes to the understanding of tricyclic molecule formation (Jircitano et al., 1994).

Application in Antibacterial Studies

2-Amino-6-bromobenzaldehyde derivatives have been studied for their antimicrobial properties. For instance, aminobenzylated Mannich bases derived from 3-bromobenzaldehyde have been tested for their effectiveness against various pathogenic strains, indicating the potential biomedical applications of compounds synthesized from 2-amino-6-bromobenzaldehyde (Nimavat et al., 2004).

Safety and Hazards

2-Amino-6-bromobenzaldehyde is considered hazardous. It is combustible and may cause skin and eye irritation. It may also be harmful if inhaled and may cause respiratory irritation. It may damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .

Relevant Papers Relevant papers on 2-Amino-6-bromobenzaldehyde include studies on its synthesis , its use in various reactions , and its physical and chemical properties .

Mechanism of Action

Target of Action

Bromobenzaldehydes, which include 2-amino-6-bromobenzaldehyde, are known to interact with various organic compounds .

Mode of Action

2-Amino-6-bromobenzaldehyde, like other bromobenzaldehydes, consists of a formyl group and a bromine atom attached to a central benzene ring . This structure allows it to participate in various chemical reactions. For instance, it has been used in the catalytic protodeboronation of pinacol boronic esters, a radical approach that allows for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The compound’s involvement in the protodeboronation of pinacol boronic esters suggests that it may influence pathways related to boron chemistry .

Pharmacokinetics

Its solubility, stability, and reactivity suggest that it may have unique pharmacokinetic properties that influence its bioavailability .

Result of Action

Its use in the protodeboronation of pinacol boronic esters suggests that it may have significant effects on chemical synthesis processes .

properties

IUPAC Name |

2-amino-6-bromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCRWLRUZUXAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567717 | |

| Record name | 2-Amino-6-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-bromobenzaldehyde | |

CAS RN |

135484-74-1 | |

| Record name | 2-Amino-6-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-bromobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7S)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-YL)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143903.png)

![(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide](/img/structure/B143906.png)